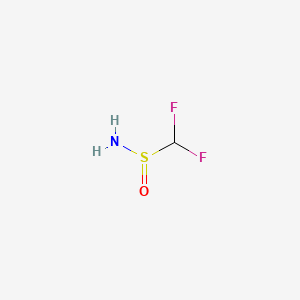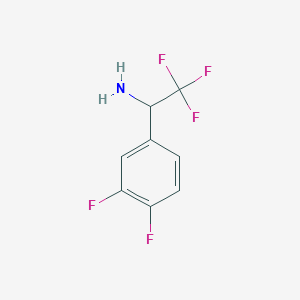
1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine is a fluorinated organic compound with significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine typically involves the reaction of 3,4-difluorobenzaldehyde with trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Difluoroaniline: A related compound with similar fluorine substitution on the phenyl ring.
2,2,2-Trifluoroethylamine: Shares the trifluoroethylamine moiety but lacks the difluorophenyl group.
3,4-Difluorophenylacetic acid: Contains the difluorophenyl group but differs in the functional group attached.
Uniqueness
1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine is unique due to the combination of both difluorophenyl and trifluoroethylamine groups in its structure. This dual fluorination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that require high stability and reactivity.
特性
分子式 |
C8H6F5N |
|---|---|
分子量 |
211.13 g/mol |
IUPAC名 |
1-(3,4-difluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6F5N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 |
InChIキー |
DJPOWOYWMLEUNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


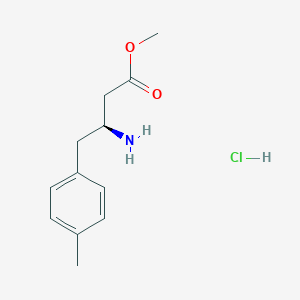
![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
![Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13562125.png)
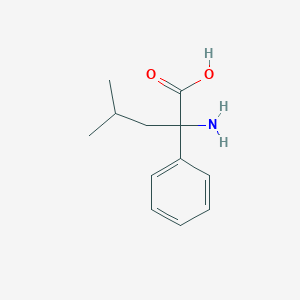
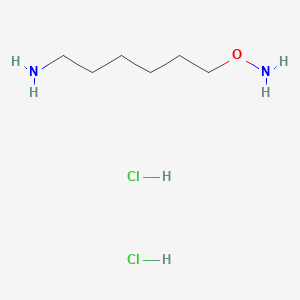
![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)

![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)

![rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid](/img/structure/B13562166.png)
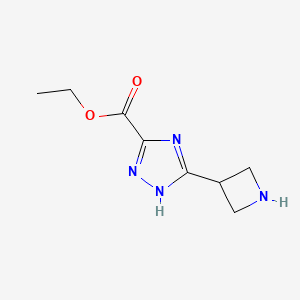
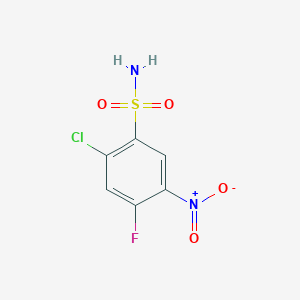
![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
